molecular formula C4H9ClFNO2 B1395749 4-Amino-2-fluorobutanoic acid hydrochloride CAS No. 26437-22-9

4-Amino-2-fluorobutanoic acid hydrochloride

Cat. No.: B1395749
CAS No.: 26437-22-9
M. Wt: 157.57 g/mol
InChI Key: KUFFCHJYYWINCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-fluorobutanoic acid hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluorobutanoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the butanoic acid backbone. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-amino-2-fluorobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFCHJYYWINCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716737
Record name 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26437-22-9
Record name 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluorobutanoic acid hydrochloride
Reactant of Route 2
4-Amino-2-fluorobutanoic acid hydrochloride
Reactant of Route 3
4-Amino-2-fluorobutanoic acid hydrochloride
Reactant of Route 4
4-Amino-2-fluorobutanoic acid hydrochloride
Reactant of Route 5
4-Amino-2-fluorobutanoic acid hydrochloride
Reactant of Route 6
4-Amino-2-fluorobutanoic acid hydrochloride

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